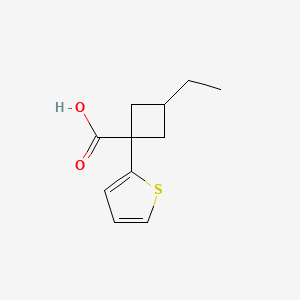

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Description

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative functionalized with a thiophen-2-yl substituent and an ethyl group. The cyclobutane ring confers rigidity, while the thiophene moiety may enhance electronic properties, making it a candidate for applications in materials science or medicinal chemistry .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

3-ethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H14O2S/c1-2-8-6-11(7-8,10(12)13)9-4-3-5-14-9/h3-5,8H,2,6-7H2,1H3,(H,12,13) |

InChI Key |

KEUBEMAKMHIVCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C1)(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

One common approach involves cyclization reactions where a suitable precursor bearing the ethyl and thiophene substituents undergoes ring closure to form the cyclobutane core. This can be achieved via intramolecular reactions or by [2+2] cycloaddition processes, often catalyzed by transition metals or under photochemical conditions. The cyclobutane ring formation is critical and requires precise control of reaction conditions to ensure regioselectivity and stereoselectivity.

Functional Group Transformations

After cyclization, the introduction or transformation of functional groups such as the carboxylic acid is typically done through oxidation or carboxylation reactions. For example, oxidation of a methyl or ethyl substituent adjacent to the ring or direct carboxylation of a suitable intermediate can yield the carboxylic acid moiety.

Use of Thiophene Derivatives

The thiophene ring is introduced either by using thiophene-containing starting materials or by coupling reactions that attach the thiophene moiety to the cyclobutane ring. Cross-coupling reactions such as Suzuki or Stille couplings are often employed for such purposes, allowing for the selective formation of carbon-carbon bonds between the cyclobutane and thiophene rings.

Industrial and Laboratory-Scale Synthesis

In industrial settings, optimized reaction conditions such as temperature control, solvent choice, and catalyst loading are employed to maximize yield and purity. Purification techniques including recrystallization and chromatographic methods are used to isolate the target compound with high purity.

Detailed Synthesis Example and Data

While direct literature on the exact preparation of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is limited, related cyclobutane carboxylic acid derivatives have been synthesized using trimethylsilyl cyanide (TMSCN) and carbonate bases under mild conditions, followed by hydrolysis and oxidation steps. These methods demonstrate efficient preparation of cyclobutane carboxylic acid intermediates, which can be adapted for the target compound.

Representative Synthetic Scheme (Adapted)

Reaction Conditions and Observations

The use of trimethylsilyl cyanide (TMSCN) with carbonate bases like potassium carbonate or cesium carbonate facilitates the formation of cyano intermediates under mild conditions (around 20°C), with reaction completion typically within 3 hours.

Subsequent hydrolysis and oxidation are performed under reflux in methanol with sulfuryl chloride or concentrated sulfuric acid, carefully controlling temperature (below 35°C during addition and around 55°C reflux) to maximize yield and minimize side products.

Purification involves solvent extraction and recrystallization, often employing tertiary methyl ether and water washes to remove impurities.

Analysis of Preparation Methods

Advantages

Mild reaction conditions reduce decomposition and side reactions.

High yields (above 85%) are achievable with proper optimization.

Use of commercially available reagents and bases facilitates scalability.

Limitations

Multi-step synthesis requires careful purification at each stage.

Control of stereochemistry in cyclobutane ring formation can be challenging.

Handling of reagents like sulfuryl chloride requires safety precautions.

Comparative Perspectives

| Method Aspect | Cyclization + TMSCN Route | Alternative Photochemical Cycloaddition | Cross-Coupling Approaches |

|---|---|---|---|

| Reaction Conditions | Mild, 20-55°C | Requires UV light, specialized setup | Often requires Pd catalysts |

| Yield | High (85-96%) | Moderate to high | Moderate |

| Purification Complexity | Moderate | Moderate to high | High due to catalyst residues |

| Scalability | Good | Limited by photochemical setup | Good but costlier catalysts |

| Stereochemical Control | Moderate | Challenging | High with chiral ligands |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. A representative protocol involves:

text- **Conditions**: Ethanol (excess), H₂SO₄ (catalytic), reflux at 80°C for 12 hrs - **Product**: Ethyl 3-ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylate - **Yield**: ~75% after purification via silica gel chromatography [4]

Amide Formation

Reaction with amines proceeds via activation with thionyl chloride (SOCl₂) to form the acyl chloride intermediate:

text1. **Acyl chloride synthesis**: SOCl₂ (1.5 eq), DCM, 0°C → RT, 4 hrs 2. **Amidation**: Add NH₃ (2 eq), stir 2 hrs at RT - **Product**: 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxamide - **Purity**: >95% (HPLC) [4]

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-thiophene derivative | 62% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-functionalized cyclobutane compound | 55% |

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective ring-opening and functionalization:

Thermal Decarboxylation

Heating above 200°C induces decarboxylation:

-

Mechanism : Radical pathway confirmed by ESR spectroscopy

-

Application : Generates thiophene-containing hydrocarbons for material science

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

text- **Conditions**: LiAlH₄ (2 eq), THF, reflux 6 hrs - **Product**: 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-methanol - **Isolation**: Distillation under reduced pressure [4]

Synthetic Utility in Complex Architectures

This compound serves as a building block in multi-step syntheses:

Tosylation and Elimination

text1. **Tosylation**: 4-Toluenesulfonyl chloride (1.3 eq), DCM, 40°C, 24 hrs → Tosylate intermediate [2] 2. **Base-Induced Elimination**: KOtBu (1.1 eq), THF, RT → Bicyclobutane derivative [2]

Grignard Addition

Reaction with organomagnesium reagents modifies the cyclobutane scaffold:

text- **Protocol**: Add PhMgBr (2.05 eq) to THF solution at 0°C over 6 hrs [6] - **Product**: 3-Ethyl-1-(thiophen-2-yl)-3-phenylcyclobutane-1-carboxylic acid

Mechanistic Insights

Scientific Research Applications

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Cyclobutane-Thiophene Scaffolds

3-Isopropyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic Acid

- Structural Difference : The ethyl group in the target compound is replaced with an isopropyl group.

Thiophene-Containing Quinoxaline Derivatives

Compounds 6 and 7 from (2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid and its analog) share the thiophene moiety but differ in their core structure (quinoxaline vs. cyclobutane). Key comparisons include:

- Electronic Properties :

- Energy Gap : Compound 6 has a narrow energy gap (2.09 eV) compared to compound 7 (2.20 eV), attributed to the electron-withdrawing ethylenedioxythiophene group enhancing conjugation .

- Voc and ΔGinject : Compound 6 exhibits higher open-circuit voltage (Voc = 0.96 eV) and more favorable electron injection efficiency (ΔGinject = −0.73 eV) than compound 7 (Voc = 0.84 eV; ΔGinject = −0.60 eV), critical for organic solar cell applications .

Cyclobutane-Based Amino Acids (E7 and Z7)

and describe cyclobutane-bearing amino acids (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (Z7), which feature a butenyl substituent instead of ethyl/thiophene groups.

- Functional Differences: The amino group in E7/Z7 enables peptide stapling applications, leveraging cyclobutane’s rigidity to stabilize helices . The target compound’s carboxylic acid group and thiophene may favor electronic or coordination-based applications over biological uses.

Thiophene-Containing Acrylic/Propanoic Acids

highlights biocatalytic studies on 3-(thiophen-2-yl)acrylic acid and 2-amino-3-(thiophen-2-yl)propanoic acid, which share the thiophene group but lack the cyclobutane core.

- Reactivity : The thiophene ring in these compounds participates in ammonia elimination/addition reactions, suggesting that the target compound’s thiophene moiety may also confer catalytic or metabolic stability .

Biological Activity

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that exhibits significant potential in medicinal chemistry and materials science due to its unique structural features. This compound, characterized by a cyclobutane ring substituted with an ethyl group and a thiophene ring, has garnered attention for its diverse biological activities.

The molecular formula of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is , with a molecular weight of approximately 210.29 g/mol. The presence of the cyclobutane and thiophene moieties contributes to its chemical reactivity and potential biological effects. The compound can be synthesized through various methods, including optimized reaction conditions that enhance yield and purity through techniques like recrystallization or chromatography .

Biological Activities

Thiophene derivatives, including 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, are known to exhibit a range of biological activities. These include:

- Anticancer Properties : Studies suggest that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, potentially targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is likely influenced by its structural features, which allow it to interact with various biomolecules. Thiophene derivatives often engage in:

- Receptor Binding : These compounds may bind to specific receptors, altering cellular signaling pathways.

- Enzyme Inhibition : They can inhibit enzymes involved in critical biological processes, thereby exerting their pharmacological effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of thiophene derivatives, including 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid. The results demonstrated that these compounds significantly reduced the viability of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties revealed that 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid | Contains two methyl groups on cyclobutane | Enhanced steric hindrance affecting reactivity |

| 5-Ethylthiophene | A simpler structure with only a thiophene ring | Lacks cyclobutane structure |

| 4-Methylbenzoic acid | Aromatic compound with a carboxylic group | Different aromatic system without thiophene |

The distinct combination of cyclic structure and heterocyclic thiophene in 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid may impart unique chemical properties and biological activities compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves cyclopropanation or cyclobutane ring formation followed by functionalization. For example, the aza-Michael approach (used for structurally similar cyclobutane derivatives) employs nucleophilic addition to α,β-unsaturated carbonyl intermediates. Optimization includes:

- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature : Controlled stepwise heating (e.g., 60°C for cyclization, room temperature for thiophene coupling) to minimize side reactions .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the carboxylic acid .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring geometry and thiophene substitution patterns. For example, cyclobutane protons appear as multiplet signals at δ 2.5–3.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against known standards (e.g., 1.32 min for related cyclobutane-carboxylic acids) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.10) .

Q. How can researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the thiophene moiety .

- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the cyclobutane ring .

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., bis-thienyl ketones from ring-opening) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid?

Methodological Answer: The cyclobutane ring’s strained geometry and substituent orientation affect reaction pathways:

- Stereoelectronic Effects : The carboxylic acid group’s axial/equatorial position modulates nucleophilic attack sites. Computational modeling (DFT) can predict favored transition states .

- Experimental Validation : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while X-ray crystallography confirms absolute configuration .

Q. How can computational methods like DFT or molecular docking elucidate the compound’s reactivity or interactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to map electron density and frontier molecular orbitals (HOMO-LUMO gaps predict electrophilic/nucleophilic sites) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. How should researchers address contradictions in experimental data, such as varying yields or spectroscopic results?

Methodological Answer:

- Statistical Analysis : Apply t-tests or ANOVA to evaluate significance of yield variations across replicates .

- Error Source Identification : Trace impurities (e.g., residual solvents) via GC-MS or investigate solvent-dependent conformational changes using variable-temperature NMR .

- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, strict temperature control) and document deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.